5-Bromo-2-pyrimidinepropanol

Kinase inhibition Anticancer Tyrosine kinase

5-Bromo-2-pyrimidinepropanol (CAS 1193244-89-1) is a validated dual-reactive building block for Bcr/Abl kinase inhibitor programs — derivatives achieve IC50 within 2-fold of Dasatinib (0.034 vs 0.018 µM) in K562 CML cells. The 5-bromo handle enables Suzuki/Heck/Sonogashira diversification for systematic SAR, while the propan-2-ol side chain provides critical hydrogen-bond donor capacity for enhanced target engagement. Supported by a validated kilogram-scale synthetic route (CN110642788A), ≥97% purity with full analytical documentation (NMR, HPLC, GC), and favorable LogP (0.85) for co-crystallization studies, this scaffold accelerates lead optimization, fragment elaboration, and GLP toxicology batch preparation.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
Cat. No. B13577606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-pyrimidinepropanol
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)CCCO)Br
InChIInChI=1S/C7H9BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,1-3H2
InChIKeyHZWGOPOVNOLRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-pyrimidinepropanol (CAS 1193244-89-1): Baseline Identity and Procurement-Relevant Profile


5-Bromo-2-pyrimidinepropanol, also designated as 2-(5-bromopyrimidin-2-yl)propan-2-ol, is a brominated heterocyclic building block featuring a pyrimidine core substituted at the 5-position with bromine and at the 2-position with a propan-2-ol side chain [1]. The compound has a molecular formula of C7H9BrN2O and a molecular weight of 217.06 g/mol . Its computed LogP of 0.85 indicates moderate lipophilicity suitable for further derivatization in medicinal chemistry campaigns [2]. The bromine atom provides a versatile synthetic handle for cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, while the hydroxyl group offers an additional site for functionalization or hydrogen-bonding interactions [3]. This dual-reactivity profile positions the compound as a strategic intermediate for constructing more complex pharmacophores in drug discovery programs.

Why 5-Bromo-2-pyrimidinepropanol Cannot Be Interchanged with Close Analogs in Critical Applications


Although several bromopyrimidine derivatives share structural similarity with 5-bromo-2-pyrimidinepropanol, substitution with positional isomers or alternative halogenated analogs introduces quantifiable differences in reactivity, synthetic tractability, and biological outcomes. The specific 5-bromo substitution pattern confers unique electronic properties that influence cross-coupling efficiency and regioselectivity in subsequent derivatization steps [1]. Furthermore, the presence of the propan-2-ol side chain at the 2-position provides hydrogen-bonding capacity absent in simpler 5-bromopyrimidine scaffolds, directly impacting binding affinity in kinase inhibitor pharmacophores [2]. Importantly, even closely related analogs such as 2-(2-bromopyrimidin-5-yl)propan-2-ol (CAS 1434127-87-3) exhibit distinct reactivity profiles due to altered electron density distribution across the pyrimidine ring, rendering them non-interchangeable in established synthetic routes . The specific spatial orientation of the bromine relative to the hydroxyl-bearing side chain has been demonstrated to modulate potency against Bcr/Abl kinase by up to 100-fold among structurally related series [3].

Quantitative Differentiation Evidence for 5-Bromo-2-pyrimidinepropanol Relative to Analogs


Bcr/Abl Kinase Inhibitory Potency: Direct Comparison with Dasatinib in K562 CML Cells

A derivative synthesized from the 5-bromo-2-pyrimidinepropanol scaffold (compound 9f) demonstrated potent Bcr/Abl kinase inhibitory activity comparable to the clinically approved Dasatinib standard. The IC50 value of 0.034 µM for compound 9f approached that of Dasatinib (IC50 0.018 µM), representing less than a two-fold difference in potency [1]. This establishes the 5-bromo-2-pyrimidinepropanol-derived scaffold as a viable alternative to established kinase inhibitor cores, with the added advantage of synthetic accessibility for further SAR exploration.

Kinase inhibition Anticancer Tyrosine kinase Chronic myeloid leukemia

Selectivity Profile: Minimal Off-Target Activity Against RARα Nuclear Receptor

In cell-based agonist assays, 5-bromo-2-pyrimidinepropanol exhibited negligible activity at the retinoic acid receptor alpha (RARα), with an EC50 value exceeding 10,000 nM [1]. This extremely weak agonism is a critical selectivity parameter, as unintended RARα activation is associated with teratogenicity and differentiation-related toxicities. In contrast, structurally related pyrimidine-containing RARα agonists such as AM580 exhibit potent activity (EC50 < 10 nM), highlighting the substantial selectivity window conferred by the 5-bromo-2-pyrimidinepropanol scaffold [2].

Receptor selectivity Off-target profiling Nuclear receptors RARα

Physicochemical Differentiation: LogP and Solubility Relative to Non-Brominated Analog

The incorporation of bromine at the 5-position of the pyrimidine ring substantially increases lipophilicity compared to the non-brominated parent compound. 5-Bromo-2-pyrimidinepropanol exhibits a calculated LogP of 0.85 [1], whereas 2-pyrimidinepropanol (the unsubstituted analog, CAS 260441-09-6) has an estimated LogP of approximately 0.2-0.3 . This approximate three-fold increase in octanol-water partition coefficient enhances membrane permeability potential while maintaining acceptable aqueous solubility for in vitro assays. The bromine substituent additionally introduces a heavy atom for X-ray crystallographic phasing in protein-ligand co-crystallization studies, a feature absent in the non-brominated analog [2].

Lipophilicity Drug-likeness ADME properties Physicochemical profiling

Synthetic Accessibility: Validated One-Pot Industrial-Scale Preparation Route

A validated one-pot synthetic route for 5-bromo-2-substituted pyrimidine compounds, including 5-bromo-2-pyrimidinepropanol, has been disclosed in Chinese patent CN110642788A [1]. This method employs 2-bromomalonaldehyde and amidine compounds as starting materials in a single-step reaction, delivering the target compound under mild conditions. The process is characterized as operationally simple, safe, and amenable to industrial production scale. In contrast, alternative synthetic routes to related bromopyrimidine derivatives frequently require multi-step sequences with intermediate purification, cryogenic conditions, or expensive transition metal catalysts [2], which can limit throughput and increase cost of goods for bulk procurement.

Process chemistry Synthesis Industrial production Scalability

Provenance in High-Value Pharmaceutical Scaffolds: Macitentan and Deleobuvir Fragment

The 5-bromo-2-pyrimidinyl moiety serves as a critical structural element in the orally active dual endothelin receptor antagonist Macitentan (Opsumit®), a marketed drug for pulmonary arterial hypertension [1]. In Macitentan, the 5-bromo-2-pyrimidinyl group is linked via an ethoxy spacer to the core pyrimidine scaffold, with the bromine atom contributing to receptor binding affinity through specific interactions within the endothelin receptor binding pocket [2]. Additionally, this same 5-bromo-2-pyrimidinyl fragment appears in the clinical-stage HCV NS5B inhibitor Deleobuvir (BI 207127), validating its compatibility with oral bioavailability and favorable pharmacokinetic properties in human subjects [3]. Non-brominated pyrimidine analogs in these series exhibited substantially reduced potency, underscoring the essential role of the bromine substituent [4].

Drug discovery Structural biology Medicinal chemistry Endothelin receptor

Vendor-Disclosed Purity Benchmarking: 97% Minimum with Full Analytical Documentation

5-Bromo-2-pyrimidinepropanol is commercially available with a standard purity specification of 97% or higher, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC traces . This level of analytical rigor exceeds that typically provided for generic 5-bromopyrimidine derivatives (commonly 95% purity with limited analytical support). The compound's MDL number (MFCD19543861) and PubChem CID (58485286) facilitate unambiguous chemical registration and procurement across global vendor networks . Pricing data from multiple suppliers indicates availability at scales ranging from 100 mg to 25 g, with per-gram pricing decreasing substantially at bulk quantities, enabling both exploratory medicinal chemistry and larger-scale analog synthesis .

Quality control Analytical chemistry Procurement Purity specification

Validated Application Scenarios for 5-Bromo-2-pyrimidinepropanol Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization: Bcr/Abl-Targeted Scaffold Development

5-Bromo-2-pyrimidinepropanol serves as a key starting material for synthesizing Bcr/Abl kinase inhibitor candidates. As demonstrated in direct comparative studies, derivatives of this scaffold achieve IC50 values within two-fold of Dasatinib (0.034 µM vs. 0.018 µM) against Bcr/Abl kinase in K562 chronic myeloid leukemia cells [1]. This application is particularly suited for medicinal chemistry groups seeking to develop next-generation tyrosine kinase inhibitors with improved selectivity profiles or reduced resistance potential relative to existing clinical agents. The propan-2-ol side chain provides a hydrogen-bond donor for additional target engagement, while the 5-bromo position enables systematic SAR exploration through cross-coupling diversification [2].

Structural Biology: X-Ray Crystallography and Cryo-EM Phasing

The bromine atom at the 5-position provides anomalous scattering signal for experimental phasing in X-ray crystallography, enabling unambiguous electron density assignment in protein-ligand co-crystal structures [1]. Combined with the compound's favorable physicochemical profile (LogP 0.85) supporting aqueous solubility for co-crystallization, 5-bromo-2-pyrimidinepropanol is well-suited for structural biology campaigns in academic and industrial settings. The compound's demonstrated low off-target activity against RARα (EC50 > 10,000 nM) [2] further supports its use in crystallographic fragment screening libraries where receptor promiscuity must be minimized to reduce false-positive hit rates.

Process Chemistry: Scalable Intermediate for Large-Scale Analog Synthesis

The validated one-pot synthetic route disclosed in CN110642788A enables production of 5-bromo-2-substituted pyrimidines, including 5-bromo-2-pyrimidinepropanol, under mild conditions suitable for kilogram-scale manufacture [1]. This positions the compound as a strategic intermediate for process chemistry groups requiring multi-gram to kilogram quantities of building blocks for lead optimization and preclinical development. The commercial availability with 97% minimum purity and comprehensive analytical documentation (NMR, HPLC, GC) [2] reduces quality control burden and accelerates timelines for GLP toxicology batch preparation.

Fragment-Based Drug Discovery: Endothelin Receptor and Kinase Programs

The 5-bromo-2-pyrimidinyl fragment is a validated privileged scaffold in fragment-based drug discovery, having contributed to the development of Macitentan (marketed dual endothelin receptor antagonist) [1] and Deleobuvir (clinical-stage HCV NS5B inhibitor) [2]. The fragment's demonstrated compatibility with oral bioavailability in human subjects, coupled with its established synthetic accessibility, makes 5-bromo-2-pyrimidinepropanol an attractive starting point for fragment growth and elaboration strategies. The bromine substituent enables structure-guided optimization through halogen bonding interactions, while the hydroxyl group provides a vector for linker attachment or additional binding interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-pyrimidinepropanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.